molecular formula C18H20N6OS B2354210 1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-31-5

1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Cat. No. B2354210
M. Wt: 368.46
InChI Key: CGLNRSQMRFKEMN-UHFFFAOYSA-N
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Description

“1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone” is a chemical compound with the molecular formula C15H18N4O2S. It has a molecular weight of 318.4 g/mol . This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research. Pyrazolo[3,4-b]pyridines, a family of compounds to which this molecule belongs, are typically synthesized through heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine ring attached to a 4-methylpiperidine ring via an ethanone linker . The molecule also contains a sulfanyl group, which is attached to the ethanone carbon .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 97.4 Ų and contains 22 heavy atoms . It has no hydrogen bond donors but has six hydrogen bond acceptors . The compound is covalently bonded and has a complexity of 377 .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by the 1,2,4-triazole family, this compound could potentially be developed into a therapeutic agent for various diseases .

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-6-10-23(11-7-13)17(25)12-26-18-21-20-16-3-2-15(22-24(16)18)14-4-8-19-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLNRSQMRFKEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

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